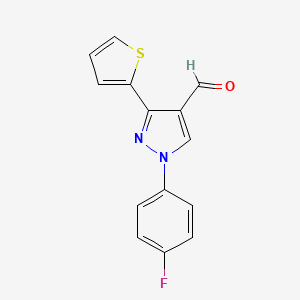
3-(Methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a methoxymethyl group attached to the third position and a methyl group at the fifth position, with a carboxylic acid functional group at the fourth position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as ethyl acetoacetate and hydrazine hydrate.
Reaction Steps: The process involves the formation of a pyrazole ring through a condensation reaction between ethyl acetoacetate and hydrazine hydrate, followed by methylation and carboxylation steps to introduce the methoxymethyl and carboxylic acid groups, respectively.
Reaction Conditions: The reactions are usually carried out under acidic or basic conditions, with temperatures ranging from 60°C to 100°C, depending on the specific reagents and catalysts used.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reactions are carried out in large reactors with precise control over temperature, pressure, and pH.
Purification: The crude product is purified through recrystallization or chromatographic techniques to achieve the desired purity and yield.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: The pyrazole ring can be reduced to form a variety of reduced derivatives.
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Reduced pyrazoles and their derivatives.
Substitution Products: Alkylated and aminated derivatives.
科学研究应用
3-(Methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting diseases related to inflammation and infection.
Industry: It is utilized in the development of agrochemicals and dyes due to its versatile chemical properties.
作用机制
The mechanism by which 3-(Methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and microbial processes.
Pathways: It may modulate signaling pathways related to inflammation and immune response, leading to its potential therapeutic effects.
相似化合物的比较
Pyrazole: The parent compound without substituents.
Methylpyrazole: Pyrazole with a methyl group at the 5-position.
Carboxypyrazole: Pyrazole with a carboxylic acid group at the 4-position.
Uniqueness: 3-(Methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the methoxymethyl and carboxylic acid groups, which confer distinct chemical and biological properties compared to its simpler analogs.
属性
IUPAC Name |
3-(methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4-6(7(10)11)5(3-12-2)9-8-4/h3H2,1-2H3,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHDXRXRRBSSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)COC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B7815040.png)
![Sodium erythorbate [FCC]](/img/structure/B7815050.png)

![Sodium;3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate](/img/structure/B7815061.png)
![sodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B7815067.png)




![5-methyl-4-oxo-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7815091.png)
![5-Methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7815092.png)


![2-amino-N-[(1E)-[4-(benzyloxy)phenyl]methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B7815129.png)
